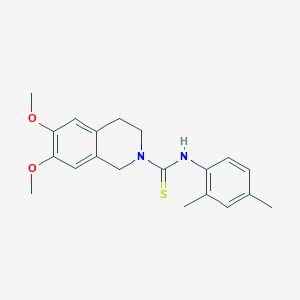azanide CAS No. 1103502-88-0](/img/structure/B357335.png)
[3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core linked to a thiophene sulfonyl group and a dimethylpyridinium moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the thiophene sulfonyl group and the dimethylpyridinium moiety. Common reagents used in these reactions include various halogenating agents, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action in treating various diseases.
Industry
In the industrial sector, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including durability, conductivity, and resistance to environmental factors.
作用機序
The mechanism of action of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce cellular responses that contribute to its therapeutic potential.
類似化合物との比較
Similar Compounds
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a phenyl group instead of a thiophene group.
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a methyl group instead of a thiophene group.
3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a benzyl group instead of a thiophene group.
Uniqueness
The uniqueness of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide lies in its combination of the quinoxaline core, thiophene sulfonyl group, and dimethylpyridinium moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds, offering unique opportunities for research and development.
特性
IUPAC Name |
N-[3-(3,5-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c1-13-10-14(2)12-23(11-13)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-9-26-17/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYIYIHOVYBMDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B357252.png)
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B357253.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]-2-phenylacetamide](/img/structure/B357255.png)
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357256.png)
![4-fluoro-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydro-2-quinolinyl]benzamide](/img/structure/B357257.png)
![N-[6-chloro-3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357259.png)
![2-chloro-N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]benzamide](/img/structure/B357260.png)
![1-[4-(1-azepanylsulfonyl)phenyl]-2-(6,7-dimethoxy-3,4-dihydro-1(2H)-isoquinolinylidene)ethanone](/img/structure/B357263.png)
![N-[3-(4-fluorophenyl)-4-oxo-4H-chromen-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B357266.png)
![2-[(2-Fluorophenyl)sulfonyl]-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B357268.png)

![5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357270.png)
![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(pyridine-4-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B357271.png)
![5-(3,4-dimethylphenyl)sulfonyl-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357273.png)
